Cas no 1864321-16-3 ([1-(Methoxymethyl)cyclobutyl]methanesulfonamide)
[1-(Methoxymethyl)cyclobutyl]methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- [1-(methoxymethyl)cyclobutyl]methanesulfonamide
- EN300-213653
- 1864321-16-3
- [1-(Methoxymethyl)cyclobutyl]methanesulfonamide
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- MDL: MFCD31584542
- Inchi: 1S/C7H15NO3S/c1-11-5-7(3-2-4-7)6-12(8,9)10/h2-6H2,1H3,(H2,8,9,10)
- InChI Key: JTFDJLXHQGEJEK-UHFFFAOYSA-N
- SMILES: S(CC1(COC)CCC1)(N)(=O)=O
Computed Properties
- Exact Mass: 193.07726451g/mol
- Monoisotopic Mass: 193.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 77.8Ų
[1-(Methoxymethyl)cyclobutyl]methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-213653-0.05g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-213653-0.1g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-213653-0.25g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-213653-0.5g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-213653-1.0g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 1g |
$1256.0 | 2023-06-06 | ||
| Enamine | EN300-213653-2.5g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-213653-5.0g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 5g |
$3645.0 | 2023-06-06 | ||
| Enamine | EN300-213653-10.0g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 10g |
$5405.0 | 2023-06-06 | ||
| Enamine | EN300-213653-1g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-213653-5g |
[1-(methoxymethyl)cyclobutyl]methanesulfonamide |
1864321-16-3 | 5g |
$3065.0 | 2023-09-16 |
[1-(Methoxymethyl)cyclobutyl]methanesulfonamide Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on [1-(Methoxymethyl)cyclobutyl]methanesulfonamide
Chemical Compound CAS No. 1864321-16-3: [1-(Methoxymethyl)cyclobutyl]methanesulfonamide
The compound with CAS No. 1864321-16-3, commonly referred to as [1-(Methoxymethyl)cyclobutyl]methanesulfonamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The cyclobutyl ring, a four-membered hydrocarbon ring, forms the core of this molecule, contributing to its rigidity and stability. The methoxymethyl group attached to the cyclobutane ring introduces additional functionality, enhancing the compound's reactivity and bioavailability.
Recent studies have highlighted the importance of methanesulfonamide derivatives in medicinal chemistry, particularly as bioisosteres or prodrugs. The sulfonamide group in this compound is known for its ability to modulate pharmacokinetic properties, such as absorption and metabolism, making it a valuable component in drug design. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, optimizing conditions to achieve high yields and purity.
The structural features of [1-(Methoxymethyl)cyclobutyl]methanesulfonamide make it a promising candidate for further investigation in therapeutic areas such as oncology and infectious diseases. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, its ability to bind to certain protein targets has been validated through molecular docking studies and in vitro assays.
In terms of synthesis, the construction of the cyclobutyl ring remains a critical step. Techniques such as Simmons-Smith cycloaddition or transition-metal-catalyzed cyclizations have been employed to assemble this challenging structure. The introduction of the methoxymethyl group typically involves alkylation or acylation reactions, ensuring proper stereochemistry and regioselectivity.
The application of [1-(Methoxymethyl)cyclobutyl]methanesulfonamide extends beyond pharmacology into materials science, where its unique mechanical properties are being explored for polymer applications. Its rigid structure contributes to enhanced thermal stability and mechanical strength, making it a potential candidate for high-performance materials.
In conclusion, [1-(Methoxymethyl)cyclobutyl]methanesulfonamide (CAS No. 1864321-16-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural complexity and functional groups offer ample opportunities for further research and development in both academic and industrial settings.
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